

Physical properties of 2-Nitrocinnamaldehyde (melting point, solubility)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Nitrocinnamaldehyde

Cat. No.: B074183

[Get Quote](#)

Technical Guide: Physical Properties of 2-Nitrocinnamaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of **2-Nitrocinnamaldehyde**, focusing on its melting point and solubility. This document outlines these characteristics in a structured format and includes experimental protocols for their determination, aimed at professionals in research and drug development.

Physical Properties of 2-Nitrocinnamaldehyde

2-Nitrocinnamaldehyde, also known as trans-3-(2-Nitrophenyl)-2-propenal, is a crystalline solid at room temperature. Its physical characteristics are crucial for its handling, formulation, and application in various scientific fields.

Data Summary

The quantitative physical properties of **2-Nitrocinnamaldehyde** are summarized in the table below for quick reference.

Property	Value	Notes
Appearance	Pale yellow to yellow-brown crystalline powder or solid.	
Melting Point	124 - 129 °C[1][2]	The melting point is a range, indicative of the transition from solid to liquid phase.
Solubility		
Water	Insoluble / Slightly Soluble[2]	
Methanol	Soluble	

Experimental Protocols

The following sections detail the methodologies for determining the melting point and solubility of **2-Nitrocinnamaldehyde**.

Melting Point Determination

The melting point of an organic solid is a critical indicator of its purity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to lower and broaden the melting range.

Methodology: Capillary Tube Method

This is a common and effective method for determining the melting point of a crystalline solid.

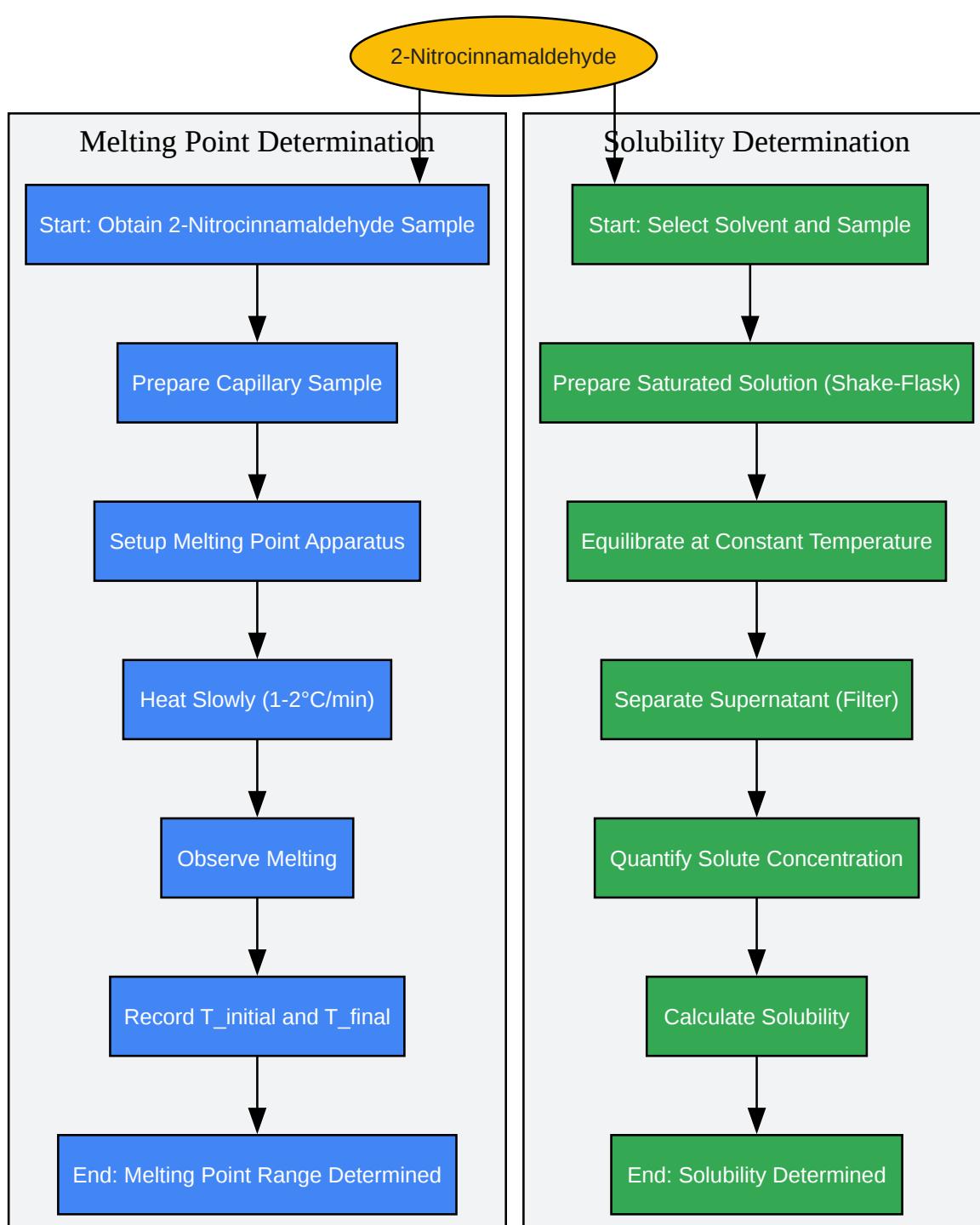
- Sample Preparation:
 - A small amount of dry **2-Nitrocinnamaldehyde** powder is placed on a clean, dry surface.
 - The open end of a glass capillary tube is pressed into the powder.
 - The capillary tube is then inverted and tapped gently on a hard surface to pack the solid into the closed end. A sample height of 1-2 mm is sufficient.[1][2]
- Apparatus Setup:

- The packed capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[1]
- This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or a modern digital melting point apparatus (e.g., a Mel-Temp).
- Measurement:
 - The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[3]
 - The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
 - The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.[2][4]
 - For accuracy, an initial rapid determination can be performed to find the approximate melting point, followed by a slower, more careful measurement.

Solubility Determination

Solubility is defined as the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution.

Methodology: Shake-Flask Method


The shake-flask method is a widely used and accurate technique for determining the equilibrium solubility of a compound.[5]

- Preparation of a Saturated Solution:
 - An excess amount of **2-Nitrocinnamaldehyde** is added to a known volume of the desired solvent (e.g., water, ethanol, acetone) in a flask.
 - The flask is sealed and agitated (e.g., using a shaker bath) at a constant temperature for an extended period (typically 24 hours or more) to ensure equilibrium is reached.[5] The presence of undissolved solid is necessary to confirm saturation.[5]

- Sample Separation:
 - Once equilibrium is achieved, the solution is allowed to stand to let the excess solid settle.
 - A sample of the supernatant is carefully removed, typically using a syringe fitted with a filter to separate the dissolved solute from any remaining solid particles.
- Quantification:
 - The concentration of **2-Nitrocinnamaldehyde** in the filtered solution is determined using a suitable analytical method. A common approach is gravimetric analysis:
 - A known volume of the filtrate is placed in a pre-weighed container.
 - The solvent is evaporated, typically in an oven at a temperature below the compound's decomposition point.
 - The container with the solid residue is weighed, and the mass of the dissolved solid is calculated.^[6]
 - Solubility is then expressed as the mass of solute per volume or mass of the solvent (e.g., g/100 mL or g/100 g).

Visualized Workflow

The following diagram illustrates the logical workflow for the determination of the physical properties of **2-Nitrocinnamaldehyde**.

[Click to download full resolution via product page](#)

Caption: Workflow for Physical Property Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. byjus.com [byjus.com]
- 3. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 4. pennwest.edu [pennwest.edu]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. pharmajournal.net [pharmajournal.net]
- To cite this document: BenchChem. [Physical properties of 2-Nitrocinnamaldehyde (melting point, solubility)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b074183#physical-properties-of-2-nitrocinnamaldehyde-melting-point-solubility\]](https://www.benchchem.com/product/b074183#physical-properties-of-2-nitrocinnamaldehyde-melting-point-solubility)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com